

Spectroscopic Characterization Guide: Aminopyrazole Free Base vs. Salt Forms

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Compound of Interest

Compound Name: *1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine*

Cat. No.: *B15361692*

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Executive Summary

In drug development, aminopyrazoles are privileged scaffolds due to their bioisosteric relationship with purines and kinases. However, their amphoteric nature leads to complex tautomeric equilibria and salt formation behaviors that critically impact bioavailability and stability. Distinguishing between the free base and salt forms (e.g., hydrochloride, mesylate) is not merely a matter of purity but of structural identity.

This guide provides a technical roadmap for the spectroscopic differentiation of these forms, focusing on the mechanistic origins of spectral shifts in NMR, IR, and X-ray diffraction.

The Chemical Basis: Tautomerism & Protonation

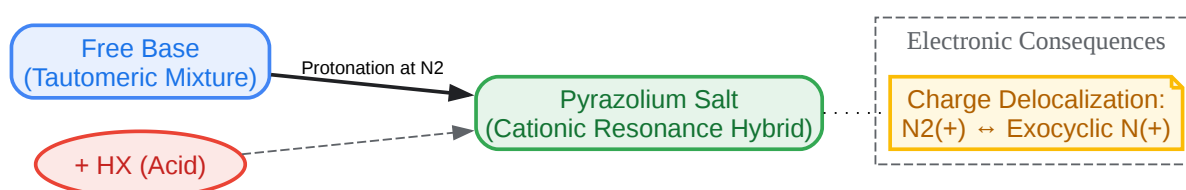
To interpret spectra accurately, one must understand the species present in solution and solid states.

- Free Base: 3(5)-aminopyrazoles exist in an annular tautomeric equilibrium. In solution, the 3-amino and 5-amino forms interconvert rapidly. The 3-amino tautomer is generally

thermodynamically favored in the gas phase and non-polar solvents, while polar solvents can stabilize the 5-amino form via hydrogen bonding.

- Salt Formation: Protonation typically occurs at the ring nitrogen (), not the exocyclic amine. This forms a resonance-stabilized pyrazolium cation, "locking" the tautomeric equilibrium and delocalizing the positive charge across the ring system.

Diagram 1: Protonation Pathway and Resonance Stabilization



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Caption: Protonation of the aminopyrazole free base typically occurs at the ring nitrogen (N2), leading to a cation where the positive charge is delocalized, significantly affecting magnetic shielding and bond orders.

Spectroscopic Differentiation[1] Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing these forms, but solvent choice is critical.

- H NMR:
 - Ring Protons (H4): In the salt form, the introduction of a positive charge deshields the ring system. The H4 proton signal typically shifts downfield (higher ppm) by 0.2–0.5 ppm compared to the free base.
 - Exchangeable Protons: In dry DMSO-

, the free base shows a sharp singlet for the

group (approx. 4.5–5.5 ppm) and a broad signal for the ring

(11–12 ppm). In the salt, the ring

becomes protonated (

), often appearing as a very broad signal further downfield (13+ ppm) or exchanging so rapidly it is invisible.

- C NMR:
 - C4 Shift: The carbon at position 4 is highly diagnostic. In the free base, it is shielded by the electron-donating exocyclic amine (approx. 90–95 ppm). Upon protonation, the electron density is pulled toward the ring nitrogens, causing a deshielding shift (downfield) to approx. 95–105 ppm.
 - C3/C5 Shift: These carbons also shift downfield, but the magnitude is often smaller than that of C4.
- N NMR (Advanced):
 - Protonation at N2 causes a massive upfield shift (shielding) of the N2 signal compared to the unprotonated pyridine-like nitrogen in the free base.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" assessment.

- Ammonium Envelope: The most distinct feature of the salt is the "ammonium band"—a broad, strong absorption between 2500–3000 cm⁻¹ due to N-H stretching vibrations, often overlapping with C-H stretches. This is absent in the free base.^[1]
- Exocyclic Amine: The free base exhibits two sharp bands for symmetric and asymmetric

stretching around 3200–3400 cm

. In the salt, these may broaden or shift due to hydrogen bonding with the counterion.

- Ring Modes: The

and

ring stretching vibrations (1500–1600 cm

) shift to higher frequencies in the salt form due to increased bond order character from resonance stabilization.

Single Crystal X-Ray Diffraction (SC-XRD)

XRD is the "gold standard" for absolute confirmation.

- Free Base: Displays neutral hydrogen bonding networks (e.g.,
(C1=NC=NC=C1)).
- Salt: Reveals the location of the proton on the ring nitrogen and the presence of the counterion (e.g.,
(C1=NC=NC=C1)) participating in charge-assisted hydrogen bonds (C1=NC=NC=C1).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize proton exchange to visualize labile protons.

- Solvent: Use DMSO-
(99.9% D) stored over molecular sieves. Avoid
or
as they will exchange with amine protons, erasing key diagnostic signals.

- Concentration: Prepare a 10-15 mg/mL solution.
- Acquisition: Run

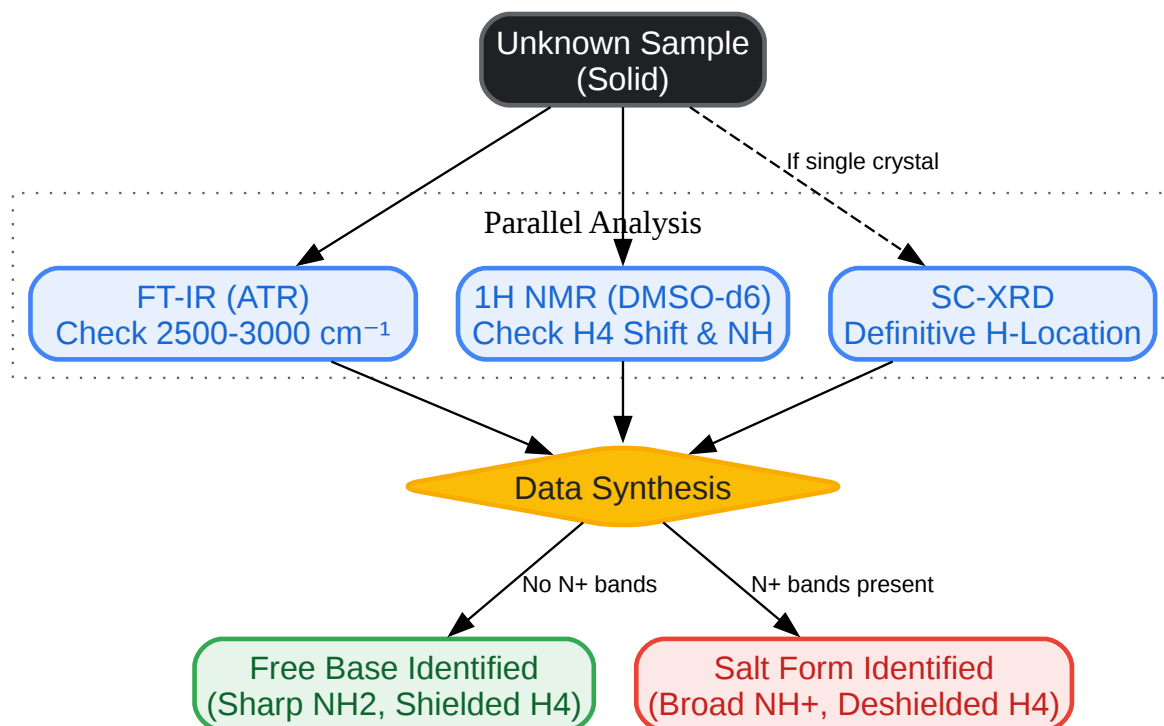
H NMR with 16-32 scans. For salts, extend the spectral window to 16 ppm to catch downfield acidic protons.

Protocol B: FT-IR Analysis

Objective: Clear identification of the ammonium envelope.

- Method: ATR (Attenuated Total Reflectance) is preferred for solids.
- Background: Collect a background air spectrum before every sample.
- Cleaning: Clean the crystal with isopropanol; ensure no residue from previous acidic/basic samples remains.
- Pressure: Apply consistent pressure to the solid sample to ensure good contact without crushing the crystal lattice if polymorphism is being studied.

Diagram 2: Characterization Workflow



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Caption: Integrated workflow for distinguishing aminopyrazole forms. IR provides the quickest screen, while NMR provides detailed electronic environment data.

Data Comparison Table

Feature	Free Base (3-Aminopyrazole)	Salt Form (e.g., Hydrochloride)	Mechanistic Cause
H NMR: H4	5.5 – 5.8 ppm	5.9 – 6.2 ppm	Deshielding due to cationic ring charge.
H NMR: Ring NH	Broad singlet ~11-12 ppm	Broad/Invisible >13 ppm	Acidic proton is highly labile and deshielded.
C NMR: C4	90 – 95 ppm	95 – 105 ppm	Loss of electron donation from N-lone pair.
IR: 2500-3000 cm	Flat baseline	Broad, strong envelope	stretching vibrations.
IR: 3200-3400 cm	Sharp doublets (sym/asym)	Broadened/Shifted	Hydrogen bonding with counterion ().
Solubility	High in organic solvents (DCM, MeOH)	High in water, low in DCM	Ionic lattice energy vs. lipophilicity.

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